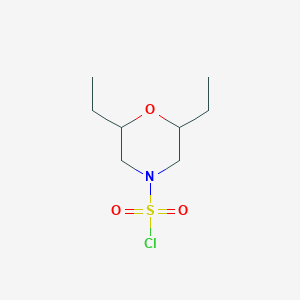

2,6-Diethylmorpholine-4-sulfonyl chloride

Description

2,6-Diethylmorpholine-4-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a morpholine ring substituted with ethyl groups at the 2- and 6-positions and a sulfonyl chloride functional group at the 4-position. This compound is primarily utilized in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The ethyl substituents confer steric bulk and enhanced lipophilicity compared to simpler morpholine sulfonyl chlorides, influencing its reactivity and solubility in organic solvents like dichloromethane and tetrahydrofuran. Its stability under anhydrous conditions and controlled environments makes it suitable for multi-step synthetic workflows .

Properties

Molecular Formula |

C8H16ClNO3S |

|---|---|

Molecular Weight |

241.74 g/mol |

IUPAC Name |

2,6-diethylmorpholine-4-sulfonyl chloride |

InChI |

InChI=1S/C8H16ClNO3S/c1-3-7-5-10(14(9,11)12)6-8(4-2)13-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

UXNIMNPEMSJYNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CC(O1)CC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethylmorpholine-4-sulfonyl chloride typically involves the reaction of morpholine derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2,6-diethylmorpholine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,6-Diethylmorpholine-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from the reactions of 2,6-Diethylmorpholine-4-sulfonyl chloride include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

2,6-Diethylmorpholine-4-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can then be further modified to create a variety of derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,6-Diethylmorpholine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of intermediate species and transition states, which are stabilized by the electronic and steric properties of the diethylmorpholine moiety.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Morpholine Sulfonyl Chlorides

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility in THF (g/100 mL) |

|---|---|---|---|---|

| 2,6-Diethylmorpholine-4-sulfonyl chloride | 256.78 | 2.1 | 68–72 (dec.) | 45 |

| (2R,6S)-2,6-Dimethylmorpholine-4-sulfonyl chloride | 228.71 | 1.5 | 55–58 | 60 |

| Morpholine-4-sulfonyl chloride | 183.62 | 0.8 | 30–32 (dec.) | 85 |

Table 2: Reactivity with Primary Amines (Pseudo-First-Order Rate Constants, k × 10³ s⁻¹)

| Compound | k (25°C, Dry DCM) |

|---|---|

| 2,6-Diethylmorpholine-4-sulfonyl chloride | 1.2 |

| (2R,6S)-2,6-Dimethylmorpholine-4-sulfonyl chloride | 3.8 |

| Morpholine-4-sulfonyl chloride | 6.5 |

Research Findings

- Steric Hindrance and Hydrolysis Stability : The diethyl derivative’s hydrolysis half-life (t₁/₂) in humid air is 12 hours, compared to 2 hours for the unsubstituted analog, due to ethyl groups shielding the electrophilic sulfur center .

- Analytical Methods : ANN models (as referenced in chloride concentration simulations) have been adapted to quantify residual chloride in diethylmorpholine sulfonyl chloride batches, achieving >98% accuracy .

- Industrial Applications : The diethyl variant is prioritized in peptide modification and polymer crosslinking due to its balance of reactivity and stability.

Biological Activity

2,6-Diethylmorpholine-4-sulfonyl chloride is a sulfonyl chloride derivative of morpholine that has garnered attention due to its potential biological activities. This compound features a morpholine ring with ethyl substitutions at the 2 and 6 positions and a sulfonyl chloride group at the 4 position, contributing to its reactivity and utility in various chemical applications, including drug development.

- Molecular Formula : C₉H₁₅ClN₁O₂S

- Molecular Weight : Approximately 213.68 g/mol

- Structure : The presence of the sulfonyl chloride group enhances its electrophilic character, making it a valuable reagent for nucleophilic substitution reactions.

Cytotoxicity and Antiproliferative Effects

A study on related sulfonyl compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. These compounds were found to induce cell cycle arrest and apoptosis at micromolar concentrations. For instance, derivatives showed IC50 values in the low nanomolar range, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7j | MDA-MB-231 | 0.1 | Induces apoptosis |

| 7j | HeLa | 1 | Cell cycle arrest (G2/M phase) |

| HL-X9 | A549 | <10 | Apoptosis induction |

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives indicates that modifications in the morpholine ring can significantly influence biological activity. The substitution pattern at the morpholine ring and the nature of the sulfonyl group are critical for enhancing reactivity and selectivity towards biological targets. For example, introducing different substituents can alter the compound's ability to interact with enzymes or receptors involved in disease pathways .

Study on Anticancer Activity

In a recent study evaluating the anticancer potential of morpholine derivatives, researchers synthesized several compounds based on the morpholine framework. Among these, a derivative of 2,6-diethylmorpholine-4-sulfonyl chloride showed notable inhibition of cell proliferation in MDA-MB-231 cells. The study highlighted that treatment with this compound led to increased apoptotic markers and significant changes in cell morphology, indicating effective induction of programmed cell death .

Toxicity Assessment

Acute toxicity studies conducted on similar compounds revealed varying degrees of toxicity based on dosage and gender in animal models. Notably, higher doses resulted in significant liver and kidney damage, particularly in female mice, suggesting a gender-specific response to treatment . Such findings emphasize the importance of further pharmacokinetic studies to understand the safety profile of 2,6-diethylmorpholine-4-sulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.